

SAR247799: A Novel G-Protein-Biased S1P1 Agonist for Cardiovascular Disease

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An In-depth Technical Guide on Target Validation in Preclinical and Clinical Models

This technical guide provides a comprehensive overview of the target validation for **SAR247799**, a selective G-protein-biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1), in various cardiovascular disease models. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the S1P1 pathway for cardiovascular indications.

Introduction: Targeting Endothelial Dysfunction in Cardiovascular Disease

Endothelial dysfunction is a critical initiating factor in the development of numerous vascular diseases. The sphingosine-1-phosphate receptor-1 (S1P1) is known to play a crucial role in maintaining endothelial function and regulating lymphocyte trafficking.[1] While existing S1P1 modulators are functional antagonists that cause receptor desensitization and lymphopenia, making them suitable for autoimmune diseases, they carry the risk of side effects related to endothelial damage.[1][2]

SAR247799 emerges as a novel therapeutic agent designed to overcome these limitations. It is a G-protein-biased S1P1 agonist that preferentially activates the G-protein signaling pathway over the β -arrestin and internalization pathways.[1][2][3] This biased agonism allows for sustained S1P1 activation on endothelial cells, promoting protective effects without causing the receptor desensitization that leads to lymphopenia at therapeutic doses.[2][3] Preclinical and

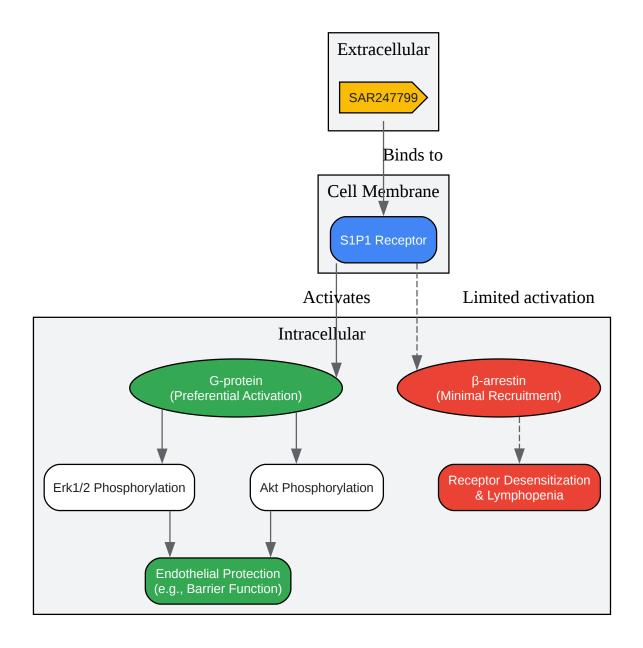


early clinical studies have demonstrated its potential in improving endothelial function and ameliorating key pathological features of cardiovascular diseases like heart failure with preserved ejection fraction (HFpEF).[3][4]

Mechanism of Action: Biased Agonism of S1P1

SAR247799's unique mechanism of action lies in its selective, G-protein-biased agonism of the S1P1 receptor. This preferential activation of G-protein-mediated signaling over β -arrestin recruitment leads to the activation of downstream protective pathways in endothelial cells without causing significant receptor internalization and desensitization.[1][2] In human umbilical vein endothelial cells (HUVECs), **SAR247799** has been shown to induce a concentration-dependent phosphorylation of extracellular-regulated kinase-1/2 (Erk1/2) and protein kinase B (Akt).[5] This targeted engagement of the S1P1 receptor is designed to harness the therapeutic benefits of endothelial protection while avoiding the adverse effects associated with broad S1P1 modulation, such as lymphopenia.[2][3]





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SAR247799 biased signaling at the S1P1 receptor.

Preclinical Evidence in Cardiovascular Disease Models

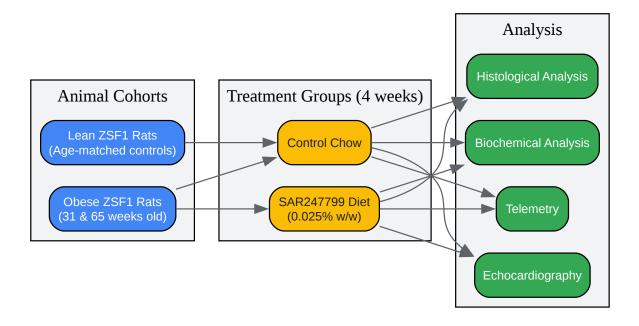
The therapeutic potential of **SAR247799** has been evaluated in several well-established preclinical models of cardiovascular and renal disease.



Obese ZSF1 Rat Model of Metabolic Syndrome and HFpEF

This model mimics key features of human heart failure with preserved ejection fraction (HFpEF), including left ventricular hypertrophy (LVH) and diastolic dysfunction.[3]

31- and 65-week-old obese ZSF1 (Ob-ZSF1) rats were randomized to receive either a standard chow diet or a diet containing 0.025% (w/w) of **SAR247799** for 4 weeks. Age-matched lean ZSF1 (Le-ZSF1) rats served as controls. The effects of the treatment were assessed using echocardiography, telemetry, as well as biochemical and histological analyses.[6]



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Experimental workflow for the Obese ZSF1 rat model study.

Treatment with **SAR247799** for 4 weeks demonstrated significant cardioprotective and renoprotective effects without altering arterial blood pressure.[4]

Table 1: Effects of SAR247799 in Aged Obese ZSF1 Rats[3][6][7]



Parameter	Ob-ZSF1 Control	Ob-ZSF1 SAR247799	p-value
Cardiac Function			
Diastolic Dysfunction (E/e')	23.15 ± 4.45	19.5 ± 5	<0.01
Cardiac Structure			
Cardiac Hypertrophy (Heart weight/tibia length, g/mm)	0.053 ± 0.001	0.046 ± 0.002	<0.01
Myocardial Perivascular Collagen Content	Increased vs. Lean	Significantly Reduced	<0.001
Renal Function			
Urinary Protein/Creatinine Ratio	10.3 ± 0.621	8.17 ± 0.231	<0.05
Systemic Effects			
Circulating Lymphocytes	Not specified	Not decreased	-

Additional Preclinical Models

SAR247799 has also shown protective effects in other relevant models of cardiovascular injury.

- Rat Model of Renal Ischemia/Reperfusion Injury: SAR247799 was administered at doses of 1 and 3 mg/kg (p.o.) one hour before renal occlusion.[5]
- Pig Model of Coronary Endothelial Dysfunction: **SAR247799** was administered intravenously at doses of 0.3, 1, and 3 mg/kg.[5]

Table 2: Efficacy of **SAR247799** in Ischemia/Reperfusion and Endothelial Dysfunction Models[1][2][5]



Model	Key Outcome	Result
Rat Renal Ischemia/Reperfusion	Severity of Acute Kidney Injury	Dose-dependent reduction
Renal Structure and Function	Preservation at non- lymphopenic doses	
Pig Coronary Endothelial Dysfunction	Coronary Conductance Ratio	Dose-dependent increase
Microvascular Hyperemic Response	Improved without lymphocyte reduction	

Clinical Validation in Type-2 Diabetes

To translate the promising preclinical findings, a randomized, placebo-controlled clinical trial was conducted in type-2 diabetes patients, a population at high risk for cardiovascular events due to endothelial dysfunction.[8]

Experimental Protocol

54 patients with type-2 diabetes and confirmed endothelial dysfunction (Flow-Mediated Dilation, FMD <7%) were randomized to receive once-daily oral treatment with **SAR247799** (1 mg or 5 mg), placebo, or sildenafil (50 mg, as a positive control) for 28 days. The primary endpoint was the change in brachial artery FMD.[8]

SAR247799 treatment was well-tolerated and led to a progressive improvement in endothelial function over the 4-week treatment period.[9]

Table 3: Change in Flow-Mediated Dilation (FMD) in Type-2 Diabetes Patients[8]



Treatment Group	Mean Difference in FMD vs. Placebo (at Day 35)	95% Confidence Interval	p-value
SAR247799 (1 mg)	0.60%	-0.34 to 1.53%	0.203
SAR247799 (5 mg)	1.07%	0.13 to 2.01%	0.026
Sildenafil (50 mg)	0.88%	-0.15 to 1.91%	0.093

Importantly, the observed improvements in endothelial function with **SAR247799** were independent of changes in blood pressure and were associated with minimal to no reduction in lymphocyte counts, confirming the non-desensitizing mechanism of action at these doses.[8][9]

Conclusion

The collective evidence from a range of preclinical cardiovascular disease models and a proof-of-concept clinical trial in type-2 diabetes patients strongly supports the target validation of SAR247799. Its unique mechanism as a G-protein-biased S1P1 agonist allows for the therapeutic activation of endothelial-protective pathways without inducing the receptor desensitization and subsequent lymphopenia associated with previous S1P1 modulators. SAR247799 has demonstrated the ability to improve diastolic function, reduce cardiac hypertrophy and fibrosis, and enhance endothelial function in relevant disease models. These findings suggest that SAR247799 represents a promising new therapeutic approach for the treatment of cardiovascular diseases characterized by endothelial dysfunction, such as HFpEF. Further clinical investigation of SAR247799 in these patient populations is warranted.[8]

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